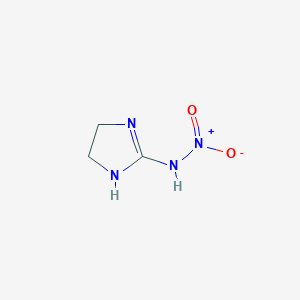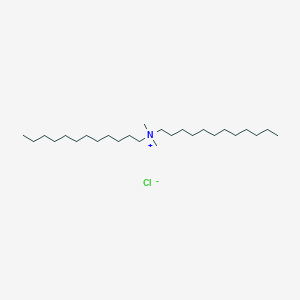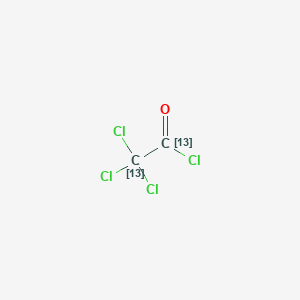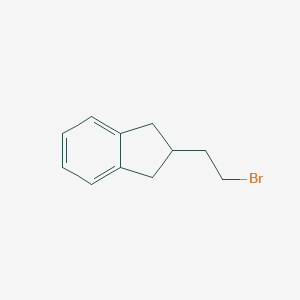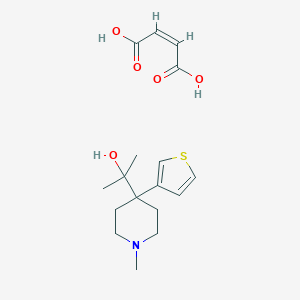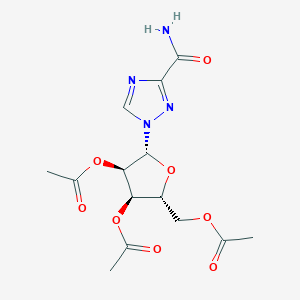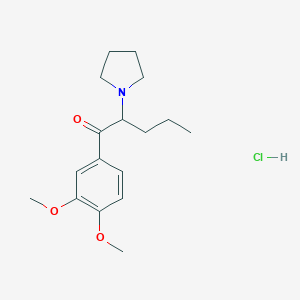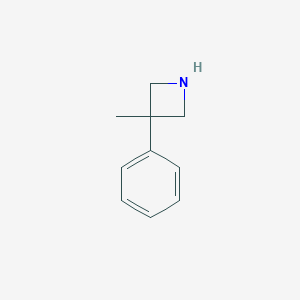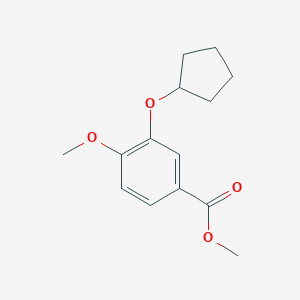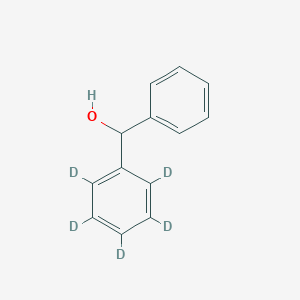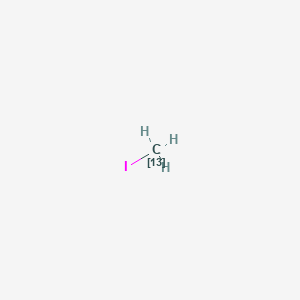
碘甲烷-13C
描述
Iodomethane-13C Description
Iodomethane, also known as methyl iodide, is a compound of significant interest in various fields of chemistry and environmental science. It is a biogenic metabolite that can mobilize metals from anoxic sediments and certain metal compounds into water, suggesting its potential role in natural metal cycling processes . The compound has been studied extensively using nuclear magnetic resonance (NMR) spectroscopy, particularly in its carbon-13 (^13C) enriched form, known as iodomethane-13C or ^13CH3I. This isotopologue has been used to investigate molecular interactions and chemical shifts in different environments, including gaseous mixtures , liquid crystalline solutions , and solid argon .
Synthesis Analysis
The synthesis of iodomethane-13C can be achieved through various methods. One approach involves the reaction of ^13C-enriched iodomethane with 3-methylxanthine to produce caffeine-1,7-^13CH3 with high chemical and isotopic purity . Another method includes the iodination of methane, where ^11C-iodomethane is synthesized by reacting ^11C-methane with iodine vapors, yielding a high radiochemical yield and specific radioactivity . These synthesis methods are crucial for producing ^13C-labeled iodomethane for research purposes.
Molecular Structure Analysis
The molecular structure of iodomethane and its derivatives has been a subject of investigation. For instance, the molecular structure of triiodomethane (iodoform, CHI3) was determined using gas electron diffraction, providing insights into bond lengths and angles . Additionally, NMR studies have revealed that the molecular geometry of ^13C-iodomethane can be influenced by solvent-solute interactions, which can lead to apparent bond angle deviations in liquid crystalline solutions .
Chemical Reactions Analysis
Iodomethane participates in various chemical reactions, including those that lead to the formation of water-soluble and volatile derivatives when reacting with metal sulfides . The photochemistry of iodomethane has also been explored, where its complex with ozone in solid argon can photodissociate to form iodosomethane and other products such as iodomethanol and methyl hypoiodite .
Physical and Chemical Properties Analysis
The physical and chemical properties of iodomethane-13C have been characterized using NMR spectroscopy. Studies have shown that the ^13C and ^1H chemical shifts of ^13CH3I are linearly dependent on the solvent density, and similar dependencies have been observed for the one-bond coupling constant, 1J(CH) . The relativistic effect of iodine on ^13C NMR chemical shifts has been quantified, indicating the necessity of relativistic calculations for accurate determination of these shifts in iodomethanes . Furthermore, the behavior of ^13C-iodomethane in different liquid crystalline solvents has been compared, highlighting the distinct physicochemical interactions in thermotropic versus lyotropic liquid crystals .
科学研究应用
稳定同位素标记
研究人员使用碘甲烷-13C进行稳定同位素标记,这是一种对追踪生物系统中各种物质的代谢途径至关重要的技术 . 将13C标记整合到代谢物中,可以对代谢通量进行详细分析,从而深入了解细胞过程和疾病机制。
环境追踪
在环境科学中,This compound可以用作示踪剂来研究大气化学和海洋过程 . 独特的同位素特征使科学家能够追踪甲基碘在环境中的分布和转化,从而有助于了解其在臭氧层消耗和气候变化中的作用。
材料科学
This compound在材料科学中的应用包括开发新型材料和研究其特性 . 它可用于将13C标记引入聚合物和纳米材料中,通过核磁共振和其他光谱方法,便于研究其结构-功能关系。
药物开发
在药物研究中,This compound用于合成13C标记药物 . 这有助于新药的药代动力学和药效学研究,使研究人员能够以高精度观察药物在体内的分布、代谢和排泄。
蛋白质表达研究
This compound: 适用于蛋白质表达技术 . 通过将13C整合到氨基酸中,科学家可以研究蛋白质折叠、构象变化以及与其他生物分子的相互作用,这对理解蛋白质功能和设计生物活性分子至关重要。
安全和危害
Iodomethane-13C is considered hazardous. It has the following hazard statements: H301 + H331 - H312 - H315 - H335 - H351 . These codes indicate that it is toxic if swallowed or inhaled, harmful in contact with skin, causes skin and eye irritation, may cause respiratory irritation, and is suspected of causing cancer .
Relevant Papers One relevant paper titled “Relativistic effect of iodine in 13C NMR chemical shifts of iodomethanes from quantum chemical calculations within the framework of the full four-component relativistic Dirac—Coulomb scheme” discusses the calculation of 13C NMR shielding constants (chemical shifts) of iodomethanes . The paper emphasizes the importance of performing calculations of 13C NMR chemical shifts of organoiodine compounds at the relativistic level .
作用机制
Target of Action
Iodomethane-13C, also known as Methyl-13C iodide, is primarily used in protein expression studies . It is a labeled compound where the carbon atom is replaced by Carbon-13, a stable isotope of carbon . The primary targets of Iodomethane-13C are proteins, where it is used to introduce the 13C label .
Biochemical Pathways
It is used in protein expression studies , suggesting that it may be involved in protein synthesis pathways. In general, isotopically labeled compounds like Iodomethane-13C are used in metabolic flux analysis to investigate the flow of carbon through metabolic networks .
Action Environment
The action of Iodomethane-13C can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as suggested by its storage temperature of 2-8°C . Furthermore, the presence of a copper stabilizer in the compound suggests that it may be sensitive to oxidation .
属性
IUPAC Name |
iodo(113C)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3I/c1-2/h1H3/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQOMBQAUSQDDS-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.932 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4227-95-6 | |
| Record name | Iodomethane-13C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Iodomethane-13C in the synthesis of Creatinine-13C2 and Caffeine-1,7-13CH3?
A1: Iodomethane-13C acts as a labeled methylating agent in the synthesis of both Creatinine-13C2 [] and Caffeine-1,7-13CH3 []. This means it introduces a 13C-labeled methyl group (-13CH3) into the target molecule. In the case of Creatinine-13C2, it reacts with N-tosylated Sarcosine, replacing the tosyl group with a 13CH3 group. For Caffeine-1,7-13CH3, it directly methylates the nitrogen atoms at positions 1 and 7 of 3-methylxanthine. This isotopic labeling is crucial for creating compounds suitable for various analytical and metabolic studies.
Q2: The provided research highlights the synthesis of Creatinine-13C2 and Caffeine-1,7-13CH3. Are there significant differences in how Iodomethane-13C interacts in these two synthesis pathways?
A2: Yes, there are differences in how Iodomethane-13C interacts in the two synthesis pathways:
- Creatinine-13C2 Synthesis []: Iodomethane-13C reacts with N-tosylated Sarcosine in a substitution reaction. The tosyl group, being a good leaving group, is displaced by the methyl group from Iodomethane-13C.
- Caffeine-1,7-13CH3 Synthesis []: Iodomethane-13C reacts directly with 3-methylxanthine. The nitrogen atoms at positions 1 and 7 in 3-methylxanthine act as nucleophiles, attacking the methyl group of Iodomethane-13C and displacing the iodide ion.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

